molecular formula C9H9FO3 B3030493 Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate CAS No. 91361-59-0

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate

Cat. No.: B3030493
CAS No.: 91361-59-0
M. Wt: 184.16
InChI Key: UUBFEAJSPROQMF-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBFEAJSPROQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729224
Record name Methyl (2-fluoro-4-hydroxyphenyl)acetate
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Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91361-59-0
Record name Methyl 2-fluoro-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91361-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-fluoro-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 2 Fluoro 4 Hydroxyphenyl Acetate

Direct Esterification Approaches

Direct esterification, commonly known as Fischer esterification, represents the most straightforward pathway to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This method involves the acid-catalyzed reaction between the parent carboxylic acid and methanol (B129727).

Reaction of 2-(2-fluoro-4-hydroxyphenyl)acetic acid with Methanol

A representative procedure, analogous to the synthesis of similar hydroxy-phenylacetates, involves dissolving the carboxylic acid in a large volume of methanol. prepchem.com A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then added to the solution. prepchem.com The mixture is heated to reflux for an extended period, often up to 72 hours, to drive the reaction towards completion. prepchem.com To shift the equilibrium in favor of the product, water is continuously removed from the reaction mixture. This can be effectively accomplished by using a Soxhlet extractor containing a drying agent like 3A molecular sieves. prepchem.com Upon completion, the excess methanol is removed by evaporation, and the resulting crude product is purified through extraction and solvent removal to yield the final ester. prepchem.com

Catalytic Conditions and Optimization for Esterification Reactions

The efficiency of Fischer esterification is highly dependent on the catalytic conditions and reaction parameters. The choice of catalyst and methods to manage the equilibrium are crucial for optimizing the yield.

Catalysts:

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for this reaction. scribd.com Organic sulfonic acids, such as p-toluenesulfonic acid (TsOH), are also commonly employed. scribd.com

Solid Acid Catalysts: To simplify catalyst removal and minimize acidic waste, solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or sulfated zirconia can be used. These heterogeneous catalysts are easily filtered from the reaction mixture.

Optimization Strategies: The primary challenge in Fischer esterification is that it is a reversible reaction. To maximize the yield of the ester, Le Chatelier's principle is applied in two main ways:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), shifts the equilibrium towards the product side. scribd.com

Removal of Water: As water is a product of the reaction, its continuous removal is a highly effective method to drive the reaction to completion. This can be achieved through:

Azeotropic Distillation: Using a solvent like toluene (B28343) to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.

Drying Agents: Incorporating desiccants such as molecular sieves directly into the reaction setup, as seen in the Soxhlet extractor method. prepchem.com

The table below summarizes key parameters for optimizing the direct esterification process.

ParameterCondition/MethodPurpose
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidTo protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Reactant Ratio Large excess of methanolTo shift the reaction equilibrium toward the product (ester).
Temperature RefluxTo increase the reaction rate.
Water Removal Molecular Sieves (in Soxhlet) or Dean-Stark TrapTo remove the water byproduct and drive the equilibrium toward the product.
Reaction Time 24-72 hoursTo allow the reaction to reach completion.

Derivatization from Related Precursors

Synthesis from Fluorinated Hydroxybenzoic Acid Esters

One potential pathway involves the homologation of a 2-fluoro-4-hydroxybenzoic acid derivative, effectively adding a methylene (B1212753) (-CH₂-) group between the aromatic ring and the carboxyl function. The Arndt-Eistert synthesis is a classic and well-established method for such a one-carbon chain extension of carboxylic acids. organic-chemistry.orgwikipedia.org

The sequence would conceptually proceed as follows:

Activation: Starting with 2-fluoro-4-hydroxybenzoic acid (with the hydroxyl group potentially protected), the carboxylic acid is first converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst (e.g., silver oxide, Ag₂O) in the presence of a nucleophile. organic-chemistry.org This rearrangement expels nitrogen gas and forms a highly reactive ketene (B1206846).

Ester Formation: The ketene is immediately trapped by methanol present in the reaction mixture to yield the desired this compound. organic-chemistry.org

This method is particularly useful for synthesizing β-amino acids from α-amino acids and preserves the stereochemistry of the starting material. wikipedia.org

Transformations involving 2-fluoro-4-hydroxyphenyl moieties

Another approach starts with a simpler 2-fluoro-4-hydroxyphenyl precursor, such as an acetophenone (B1666503) derivative, and builds the acetate (B1210297) side chain. The Willgerodt-Kindler reaction provides a basis for such a transformation. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

A hypothetical pathway starting from 2-fluoro-4-hydroxyacetophenone would be:

Thioamide Formation: The ketone is heated with elemental sulfur and a secondary amine, such as morpholine. wikipedia.org This process, the Kindler modification, results in the formation of a thioamide where the carbonyl group has effectively migrated to the terminal position of the alkyl chain. organic-chemistry.org

Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield 2-(2-fluoro-4-hydroxyphenyl)acetic acid.

Esterification: Finally, the carboxylic acid is esterified with methanol using the direct esterification methods described in section 2.1.

Alternative Synthetic Pathways and Novel Strategies

Beyond classical methods, alternative strategies offer different approaches to the synthesis of phenylacetic esters. One such method, detailed in a patent for the analogous o-hydroxy phenylacetic acid methyl ester, avoids the direct, and sometimes slow, equilibrium of Fischer esterification by proceeding through a cyclic intermediate. google.com

This two-step, one-pot process involves:

Intramolecular Cyclization: The starting material, 2-(2-fluoro-4-hydroxyphenyl)acetic acid, is heated in an aromatic solvent like toluene with an acid catalyst. This promotes an intramolecular dehydration reaction, forming a benzofuranone intermediate. google.com

Transesterification: Methanol is then added directly to the reaction mixture containing the benzofuranone. The methanol acts as a nucleophile, opening the cyclic ester (lactone) in a transesterification reaction to generate the final product, this compound. google.com

This pathway can be advantageous as the initial cyclization drives off water, and the subsequent ring-opening is often efficient, providing a robust alternative to direct esterification.

Consideration of Amide Formation and Subsequent Hydrolysis to Esters

A potential synthetic route to esters like this compound involves the formation and subsequent hydrolysis of an amide intermediate. This multi-step approach can be advantageous under certain conditions where direct esterification is not practical. The general pathway involves reacting a carboxylic acid derivative with an amine to form a stable amide, which is then hydrolyzed to yield the carboxylic acid, followed by esterification.

The formation of amides can be achieved by reacting esters with amines, often requiring heat. masterorganicchemistry.com This reaction proceeds via nucleophilic addition of the amine to the ester's carbonyl group, forming a tetrahedral intermediate, followed by the elimination of an alkoxide. masterorganicchemistry.com More commonly, amides are synthesized from more reactive carboxylic acid derivatives such as acid chlorides or anhydrides. libretexts.org

Once the corresponding amide of 2-(2-fluoro-4-hydroxyphenyl)acetic acid is formed, it can be hydrolyzed back to the carboxylic acid. This hydrolysis can be performed under acidic or basic conditions. youtube.com The resulting 2-(2-fluoro-4-hydroxyphenyl)acetic acid can then be esterified to the desired methyl ester. A common laboratory method for this final step is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid. prepchem.com

Recent advancements have demonstrated efficient, catalyst-free methods for amide synthesis at room temperature by reacting esters with alkali metal amidoboranes, which can be completed in minutes with high yields. nih.gov While this describes the formation of an amide from an ester, the principles of nucleophilic acyl substitution underpin these transformations, which could be conceptually reversed or adapted in a synthetic strategy that proceeds through an amide intermediate.

Exploration of Organometallic Coupling Reactions for Fluorinated Phenylacetates

Organometallic coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and they provide a powerful strategy for synthesizing fluorinated phenylacetate (B1230308) derivatives. libretexts.org These reactions typically involve a metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or triflate. libretexts.org

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with a halide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of a fluorinated phenylacetate, this could involve coupling a fluorinated arylboronic acid with a haloacetate derivative. inventivapharma.com The general catalytic cycle for a Suzuki coupling involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species. libretexts.org

Transmetalation: The organoboron compound reacts with the Pd(II) complex, transferring the organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the final product and regenerating the Pd(0) catalyst. libretexts.org

The presence of fluorine substituents on the benzene (B151609) ring can influence the reactivity of the substrates in these coupling reactions. rsc.org Advances in this area include the development of dual catalytic systems, such as photoredox/copper catalysis, which allows for the synthesis of α-fluorinated areneacetates under mild, room-temperature conditions from arylboronic acids and fluorinated radical precursors. nih.gov

Below is a table summarizing key features of relevant organometallic coupling reactions.

Reaction NameKey ReactantsCatalystKey Bond Formed
Suzuki-Miyaura Coupling Organoboron compound + Organic HalidePalladium complexC-C (Aryl-Alkyl)
Gilman Reagent Coupling Lithium Diorganocopper + Organic HalideNone (Stoichiometric)C-C (Alkyl-Alkyl, Aryl-Alkyl)
Photoredox/Copper Dual Catalysis Arylboronic Acid + Bromo-fluoroacetateIridium photocatalyst + Copper catalystC-C (Aryl-CF₂)

Stereoselective Synthesis and Enantiomeric Purity Considerations

While this compound itself is not chiral, related phenylacetate derivatives that bear a substituent on the α-carbon (the carbon adjacent to the carbonyl group) are chiral. The synthesis and application of such chiral molecules require careful consideration of stereochemistry.

Asymmetric Synthesis Approaches for Related Phenylacetate Derivatives

Asymmetric synthesis refers to methods that produce one enantiomer of a chiral molecule in excess over the other. For α-substituted phenylacetate derivatives, achieving high enantiomeric purity is often crucial for their intended application, particularly in pharmaceuticals.

Several strategies exist for the asymmetric synthesis of these compounds:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other. This is often a highly efficient method as only a small amount of the catalyst is needed.

Enzymatic Resolution: This method uses enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The synthesis of 2-arylpropionic esters, which are α-methyl substituted phenylacetate derivatives, has been achieved through methods like the alkylation of aromatic compounds with 2-(sulfonyloxy)propionic esters. google.com Adapting such methods using chiral catalysts or reagents could provide a pathway to enantiomerically enriched products.

Impact of Chirality on Research Applications

Chirality is a critical factor in the fields of pharmacology and materials science because enantiomers of a chiral molecule can have vastly different biological activities and physical properties. mdpi.comresearchgate.net Biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer of a chiral drug. mdpi.comresearchgate.net

This differential interaction can lead to significant variations in the pharmacodynamic and pharmacokinetic profiles of the two enantiomers. mdpi.com

Eutomer: The enantiomer with the desired therapeutic activity. nih.gov

Distomer: The other enantiomer, which may be less active, inactive, or even cause undesirable or toxic effects. nih.gov

The tragic case of thalidomide (B1683933) is a classic example, where one enantiomer was an effective sedative while the other was teratogenic. researchgate.net This has led to stricter regulations by bodies like the FDA, encouraging the development of single-enantiomer drugs over racemic mixtures. nih.gov This strategy, sometimes called a "chiral switch," involves developing a single, active enantiomer from a previously marketed racemic drug. nih.gov The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacological profiles, and reduced potential for adverse drug interactions. mdpi.com

The table below illustrates the potential differences between enantiomers in a biological context.

PropertyEnantiomer A (Eutomer)Enantiomer B (Distomer)
Receptor Binding High affinityLow or no affinity
Therapeutic Effect Desired activityInactive or different activity
Metabolism Metabolized via a specific pathwayMay be metabolized differently or more slowly
Toxicity Non-toxic at therapeutic dosesMay be toxic

Advanced Spectroscopic and Computational Analysis of Methyl 2 2 Fluoro 4 Hydroxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Spectral Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methyl ester (-OCH₃) protons would appear as a singlet, as would the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group. The three aromatic protons would present as a more complex pattern due to spin-spin coupling with each other and with the neighboring fluorine atom.

The ¹³C NMR spectrum is expected to display nine unique signals, one for each carbon atom in the molecule. These include signals for the methyl and methylene carbons, the carbonyl carbon of the ester, and the six distinct aromatic carbons. The carbon atoms on the phenyl ring will exhibit splitting patterns due to coupling with the fluorine atom (J-coupling), with the carbon directly bonded to fluorine (C-F) showing the largest coupling constant.

While specific, experimentally verified spectral data from peer-reviewed literature is not widely available, the expected chemical shifts and multiplicities can be predicted based on the molecular structure. The following tables outline these expected characteristics.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OCH₃ ~3.7 Singlet (s)
-CH₂- ~3.6 Singlet (s) or Doublet (d) due to potential through-space coupling with F
Aromatic H 6.7 - 7.2 Multiplet (m)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-OCH₃ ~52
-CH₂- ~40
C=O ~171
Aromatic C-H 110 - 130
Aromatic C-OH ~155 (d)
Aromatic C-F ~160 (d, ¹JCF ≈ 245 Hz)

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides clear and informative spectra. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is indicative of the electronic environment around the fluorine atom on the phenyl ring. Furthermore, this signal would be split into a multiplet due to spin-spin coupling with the adjacent aromatic protons (H-3 and H-5).

Through-Space Spin-Spin Couplings and Conformational Analysis

In molecules containing fluorine, spin-spin couplings can occur not only through chemical bonds but also "through-space." This phenomenon is observed when two atoms are constrained at a distance smaller than the sum of their van der Waals radii. For this compound, this is particularly relevant for determining the molecule's preferred conformation in solution.

Studies on structurally similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that through-space couplings between the fluorine atom and the α-protons and α-carbon of the side chain (in this case, the -CH₂- group) can be detected. The observation of such ⁵J(H-F) and ⁴J(C-F) couplings provides strong evidence for a conformation where the acetate side chain is oriented in proximity to the fluorine atom. This analysis suggests that the molecule likely adopts a preferred s-trans conformer to minimize the steric and electronic repulsion that would occur in an s-cis conformation where the fluorine and the carbonyl oxygen would lie in a syn-periplanar arrangement. The existence and magnitude of these through-space couplings are therefore critical for a detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₉FO₃. HRMS analysis would be expected to yield a mass measurement that corresponds to the calculated theoretical exact mass of this formula.

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated m/z
C₉H₉FO₃ [M+H]⁺ 185.0608
C₉H₉FO₃ [M+Na]⁺ 207.0428

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. In positive-ion mode, the molecule is expected to be detected primarily as the protonated species [M+H]⁺. Due to the presence of the acidic phenolic hydroxyl group, analysis in negative-ion mode would readily show the deprotonated molecule [M-H]⁻. The detection of these specific ions confirms the molecular weight of the compound as 184.16 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber in cm⁻¹), reveals these characteristic absorption bands, allowing for the identification of functional groups.

For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its constituent functional groups: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a fluoro-substituted aromatic ring, and an aliphatic methylene bridge (-CH₂-).

The expected vibrational frequencies for the primary functional groups are detailed below:

O-H Stretching: The hydroxyl group of the phenol (B47542) is anticipated to produce a broad, strong absorption band, typically in the range of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as multiple weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups will likely be observed in the 2850-3000 cm⁻¹ region. nih.gov

C=O Stretching: The ester carbonyl group (C=O) is one of the most characteristic absorptions in the IR spectrum, expected to produce a very strong and sharp band in the range of 1735-1750 cm⁻¹. sapub.org

C=C Stretching: The aromatic ring will exhibit several characteristic C=C stretching vibrations, typically appearing as medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group will likely appear as a strong band between 1150 and 1300 cm⁻¹, while the phenolic C-O stretch will be observed in the 1200-1260 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is expected to give rise to a strong absorption band in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

The following table summarizes the anticipated IR absorption bands and their corresponding functional groups for this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3600-3200Phenolic -OHO-H StretchStrong, Broad
3100-3000Aromatic C-HC-H StretchMedium to Weak
3000-2850Aliphatic C-H (-CH₂, -CH₃)C-H StretchMedium
1750-1735Ester C=OC=O StretchStrong, Sharp
1600-1450Aromatic C=CC=C StretchMedium to Weak
1300-1150Ester C-OC-O StretchStrong
1260-1200Phenolic C-OC-O StretchStrong
1250-1000Aryl C-FC-F StretchStrong

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a vital tool for investigating molecular properties that may be difficult to study experimentally. Through molecular modeling, it is possible to predict geometries, energies, and a variety of electronic properties, offering profound insights into molecular behavior and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orgnih.gov DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction. This approach provides a robust balance between computational cost and accuracy, making it a popular method for predicting molecular geometries, vibrational frequencies, and electronic properties. sapub.org

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). niscpr.res.in From this optimized structure, various electronic properties can be calculated. These properties include the total energy of the molecule, the dipole moment, and the distribution of atomic charges. The calculated vibrational frequencies from DFT can be compared with experimental IR data to support spectral assignments. Furthermore, DFT provides the foundation for more detailed analyses such as MEP, FMO, and NBO.

Calculated PropertySignificance for this compound
Optimized Geometry Provides the most stable 3D arrangement of atoms, including bond lengths and angles.
Total Energy Indicates the thermodynamic stability of the molecule.
Dipole Moment Quantifies the overall polarity of the molecule, arising from its asymmetrical charge distribution.
Atomic Charges Describes the electron distribution among the atoms, highlighting electronegative and electropositive centers.
Vibrational Frequencies Predicts the IR spectrum, aiding in the assignment of experimental absorption bands.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is mapped onto the molecule's total electron density, providing a color-coded guide to its electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent regions of intermediate or near-zero potential.

In the case of this compound, an MEP analysis would reveal key features about its reactivity:

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH) due to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack. The fluorine atom and the π-system of the aromatic ring would also exhibit negative potential, though likely less intense than the oxygen atoms.

Positive Regions (Blue): The most positive electrostatic potential is anticipated to be around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack and a primary hydrogen bond donor. The hydrogen atoms on the aromatic ring and the methyl group would also show regions of moderately positive potential.

This analysis is crucial for understanding how the molecule interacts with other chemical species, including biological receptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies that the molecule is more reactive and can be easily excited, whereas a large gap suggests high stability and low reactivity. scispace.com

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, as these are the most readily ionizable parts of the molecule.

LUMO: The LUMO is likely distributed over the carbonyl group of the ester and the aromatic ring, which can accept electron density.

HOMO-LUMO Gap (ΔE): The magnitude of the energy gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Orbital/ParameterDescriptionPredicted Localization/Significance
HOMO Highest Occupied Molecular Orbital (Electron Donor)Phenolic ring and hydroxyl oxygen
LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor)Ester carbonyl group and aromatic ring
ΔE (Energy Gap) ELUMO - EHOMOIndicator of chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of Lewis-like structures, including core orbitals, lone pairs, and bond orbitals (sigma, σ, and pi, π).

For this compound, NBO analysis would likely highlight several important intramolecular interactions:

Lone Pair Delocalization: Strong stabilization energies (E(2)) are expected from the delocalization of lone pairs from the phenolic oxygen (nO), the ester oxygens (nO), and the fluorine (nF) into the antibonding π* orbitals of the aromatic ring.

π-System Conjugation: Interactions between the π orbitals of the aromatic ring and the π* orbital of the carbonyl group would also be identified, indicating conjugation across this part of the molecule.

These analyses provide a quantitative basis for understanding the electronic communication between the different functional groups within the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlumenlearning.com These different arrangements are called conformations or rotamers. The stability of a molecule is highly dependent on its conformation, as different arrangements can lead to varying degrees of steric hindrance and intramolecular interactions.

For this compound, conformational flexibility exists primarily through rotation around the single bonds, particularly the C-C bond linking the aromatic ring to the acetate moiety and the C-O bonds within the ester group. A computational conformational analysis would involve calculating the energy of the molecule as a function of these rotational angles (dihedral angles) to generate a potential energy surface. The minima on this surface correspond to stable, low-energy conformers.

The conformational preference of this molecule will be influenced by a balance of factors:

Steric Hindrance: Repulsion between bulky groups will disfavor certain conformations. For instance, the orientation of the ester group relative to the ortho-fluorine atom will be a critical factor.

Dipole-Dipole Interactions: The relative orientation of the polar C-F, C=O, and O-H bonds will significantly impact conformational stability. nih.gov Studies on similar molecules like 2'-fluoro-substituted acetophenones have shown that repulsive interactions between the fluorine and a carbonyl oxygen can dictate the preferred conformation. nih.gov

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the phenolic -OH group and the carbonyl oxygen of the ester or the fluorine atom could stabilize a specific conformation.

By identifying the global minimum energy conformer, computational analysis provides the most accurate representation of the molecule's structure for use in further electronic property calculations.

Molecular Docking Simulations with Biological Targets

As of the latest available research, specific molecular docking simulation studies focusing exclusively on this compound and its interactions with biological targets have not been published in peer-reviewed literature. While computational docking is a common technique to predict the binding affinity and interaction of small molecules with proteins and other biological macromolecules, dedicated studies for this particular compound are not currently available in the public domain.

Therefore, detailed information regarding its binding energies, specific amino acid interactions, and potential biological targets based on molecular docking simulations cannot be provided at this time. Further research and publication in this specific area are required to elucidate the potential biological activity of this compound through computational methods.

Medicinal Chemistry and Biological Activity Investigations of Methyl 2 2 Fluoro 4 Hydroxyphenyl Acetate and Its Analogs

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and its analogs, these studies have focused on systematic modifications of the phenyl ring, the fluoro and hydroxy substituents, and the ester moiety to delineate the structural requirements for optimal activity.

Modifications to the Phenyl Ring and Fluoro/Hydroxy Substitutions

The substitution pattern on the phenyl ring is a key determinant of biological activity. The presence and position of the fluorine and hydroxyl groups are particularly crucial. The hydroxyl group is often essential for activity, potentially forming a critical hydrogen bond with a receptor or enzyme active site. drugdesign.org Replacing a phenolic hydroxyl with a methoxy (B1213986) group, for instance, can lead to a complete loss of biological activity, underscoring its importance as a hydrogen bond donor. drugdesign.org

The fluorine atom, due to its small size and high electronegativity, can significantly influence the compound's properties. researchgate.net It can alter the acidity (pKa) of the nearby hydroxyl group, affect the molecule's conformation, and enhance binding affinity through favorable electrostatic interactions. nih.gov The position of the fluorine is also critical; studies on analogous fluorinated compounds have shown that altering the fluorine's position from ortho to meta can dramatically change binding affinity and biological effect. nih.gov For example, 3'-fluoroaminopterin (B1664136) was found to be twice as toxic to cancer cell lines as its 2'-fluoro analogue, indicating a significant positional effect. nih.gov

In a series of dual aromatase-sulfatase inhibitors that share a substituted phenyl structure, the electron-withdrawing effect of a fluorine atom was considered a contributor to high potency. nih.gov Replacing the ortho-fluoro atom with a more electron-withdrawing difluoromethyl group led to a threefold increase in aromatase inhibition, though it did not improve sulfatase inhibition, suggesting that electronic effects are target-specific. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Analogous Compounds
Compound/Analog SeriesModificationObserved Effect on ActivityReference
PyrazolopyrimidinesPhenolic OH replaced by MethoxyComplete loss of biological activity drugdesign.org
Aminopterin AnalogsFluorine position shifted from 2' to 3'Two- to three-fold tighter binding to dihydrofolate reductase; twice as toxic to cell lines nih.gov
Dual Aromatase-Sulfatase InhibitorsOrtho-Fluoro replaced by DifluoromethylThreefold improvement in aromatase inhibition; no improvement in STS inhibition nih.gov

Ester Moiety Variations and their Biological Implications

The ester group in this compound is another key site for modification that can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. Variations of this moiety can influence solubility, cell permeability, and metabolic stability.

In many cases, the ester acts as a prodrug, which is hydrolyzed in vivo to the corresponding carboxylic acid. The carboxylic acid is often the active form of the molecule, crucial for interacting with the biological target. nih.gov SAR studies on related aromatic ether derivatives have shown that the carboxylic acid is an important group for maintaining neuraminidase inhibitory activities. nih.gov

Modifying the ester can also alter the compound's lipophilicity, which affects its ability to cross cell membranes. Studies on fatty acyl ester derivatives of antiviral nucleosides demonstrated that attaching long fatty acid chains significantly enhances cellular uptake compared to analogs with shorter chains. mdpi.com These lipophilic ester derivatives were found to be more potent than the parent drug, but their activity was dependent on the subsequent hydrolysis of the ester bond to release the active compound inside the cell. mdpi.com This highlights a common strategy where the ester moiety is used to improve drug delivery. mdpi.com

Table 2: Influence of Ester Moiety Variations on Activity
Parent Compound ClassEster/Acid ModificationBiological ImplicationReference
Aromatic Ether Neuraminidase InhibitorsConversion of ester/aldehyde to carboxylic acidCarboxylic acid identified as an important group for maintaining activity nih.gov
3′-Fluoro-2′,3′-dideoxythymidine (FLT)Addition of 5′-O-fatty acyl esters (e.g., myristoyl)Enhanced cellular uptake and higher anti-HIV potency compared to parent drug mdpi.com
FLT Ester DerivativesComparison with non-hydrolyzable ether conjugatesDemonstrated that ester hydrolysis is critical for anti-HIV activity mdpi.com

Impact of Structural Isomerism on Activity

The spatial arrangement of substituents on the phenyl ring, or structural isomerism, plays a significant role in determining the biological activity of a molecule. Different isomers can exhibit vastly different potencies and efficacies because the precise orientation of functional groups is critical for effective interaction with the binding site of a protein.

In a study of structural isomers of ((benzyloxy)phenyl)propanoic acid derivatives, it was observed that the position of substituents on the aromatic rings influenced their efficacy as FFAR1 agonists. mdpi.com Derivatives containing a para-substituted phenylpropanoic acid fragment tended to show greater efficacy than their meta-substituted counterparts. mdpi.com This suggests that the geometry of the para-isomer allows for a more optimal fit and interaction with the receptor binding pocket.

This principle is a recurring theme in medicinal chemistry. The regiochemistry of where a functional group is placed on an aromatic ring can be governed by subtle steric and electronic factors that dictate the molecule's ability to bind its target. mdpi.com Even when two positions on a ring have similar electronic environments, steric hindrance can favor substitution at one position over the other, leading to a specific isomer that may have superior activity. mdpi.com

Table 3: Effect of Structural Isomerism on Biological Activity
Compound SeriesIsomeric VariationImpact on ActivityReference
((Benzyloxy)phenyl)propanoic Acid AnalogsPara- vs. Meta-substitution on the phenylpropanoic acid fragmentPara-substituted isomers generally exhibited greater efficacy as FFAR1 agonists mdpi.com
Flavanone SynthesisReaction at C6 vs. C8 position of a dihydroxychroman-4-oneReaction occurred selectively at the C8 position, suggesting steric factors control regiochemistry mdpi.com

Pharmacological Profiling and Target Identification

The pharmacological profiling of this compound analogs has focused on identifying their biological targets and characterizing their effects, particularly in the context of inflammation. This has led to the investigation of their anti-inflammatory properties and their ability to inhibit key enzymes involved in inflammatory pathways.

Anti-inflammatory Activities and COX Inhibition

The structural similarity of the 2-(2-fluoro-4-hydroxyphenyl)acetate core to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. researchgate.net There are two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and has protective functions, while COX-2 is induced at sites of inflammation. researchgate.netnih.gov

Analogs of this scaffold have been investigated as COX inhibitors. For instance, amide derivatives of flurbiprofen (B1673479), a potent NSAID which shares a 2-fluorophenyl moiety, have been shown to retain the COX-inhibitory properties of the parent compound. researchgate.netnih.gov Flurbiprofen and its amide analog, Flu-AM1, inhibit both COX-1 and COX-2. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.netmcmaster.ca Studies on N-arylindole derivatives have identified compounds with high potency and selectivity for COX-2, demonstrating significant in vivo anti-inflammatory activity. researchgate.net

Table 4: COX Inhibition Data for Structurally Related Compounds
CompoundTargetInhibitory Activity (IC₅₀)Reference
FlurbiprofenCOX-1 / COX-2Potent inhibitor of both isoforms nih.gov
Flu-AM1 (Flurbiprofen amide)COX-1 / COX-2Inhibits both isoforms; approx. 2-3 fold less potent than flurbiprofen nih.gov
RofecoxibCOX-20.53 µM (in human whole blood assay) mcmaster.ca
RofecoxibCOX-118.8 µM (in human whole blood assay) mcmaster.ca
N-arylindole 33COX-2Potent and highly selective inhibitor (COX-1/COX-2 ratio = 262) researchgate.net

Enzyme Inhibition Studies (e.g., FAAH)

Beyond COX, other enzymatic targets are of interest for compounds with this chemical scaffold. One such target is Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endogenous cannabinoid signaling molecules like anandamide (B1667382). nih.gov Inhibiting FAAH increases anandamide levels, which can produce analgesic and anti-inflammatory effects.

Notably, the design of compounds that can inhibit both FAAH and COX has emerged as a promising strategy for developing potent anti-inflammatory agents with potentially improved safety profiles. nih.gov Amide derivatives of flurbiprofen and naproxen (B1676952) have been synthesized and shown to be dual-action inhibitors. nih.gov For example, Flu-AM1, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, was found to be a potent inhibitor of FAAH with an IC₅₀ value of 0.44 µM, a significant increase in potency compared to the parent flurbiprofen (IC₅₀ = 29 µM). nih.gov This demonstrates that modification of the carboxylic acid moiety of NSAIDs can introduce potent FAAH inhibitory activity while retaining COX inhibition. researchgate.netnih.gov

Table 5: FAAH Inhibition by Flurbiprofen and its Amide Analog
CompoundFAAH Inhibitory Activity (IC₅₀)Reference
Flurbiprofen29 µM nih.gov
Flu-AM1 (Flurbiprofen amide derivative)0.44 µM nih.gov
Naproxen>100 µM nih.gov
Nap-AM1 (Naproxen amide derivative)0.74 µM nih.gov

Modulation of Cellular Pathways (e.g., NF-κB, Nrf2)

The biological activities of phenolic compounds like this compound and its analogs are often rooted in their ability to modulate key cellular signaling pathways that regulate inflammation, oxidative stress, and cell survival. Among the most critical of these are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB Pathway

The NF-κB family of transcription factors plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of inhibitor proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including various cytokines.

Research into analogs of this compound has demonstrated significant modulation of this pathway. One such analog, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been shown to be a potent inhibitor of the NF-κB pathway. nih.gov In studies using LPS-stimulated THP-1 monocyte/macrophage-like cells, MHPAP significantly inhibited the phosphorylation of the NF-κB p65 subunit. nih.govnih.gov This inhibition of p65 phosphorylation is crucial as it prevents the transcription factor from becoming fully active. Further investigation through in silico analysis suggested that MHPAP may exert this effect by binding to and inhibiting IκB kinase (IKK), the enzyme responsible for phosphorylating the NF-κB inhibitor. nih.govnih.gov This mechanistic action effectively halts the inflammatory cascade at a critical upstream point.

Nrf2 Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. researchgate.netnih.gov In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. nih.gov This leads to the upregulation of a wide array of antioxidant proteins and detoxifying enzymes. nih.govresearchgate.net

Given the central role of Nrf2 in mitigating oxidative damage, its modulation is a key area of investigation for preventing and treating diseases with an oxidative stress component, including neurodegenerative disorders. nih.govnih.gov While many phenolic compounds are known to activate the Nrf2 pathway due to their antioxidant properties, specific studies detailing the direct modulation of the Nrf2 pathway by this compound itself are not extensively documented in the available literature. However, the structural motifs present in this compound suggest that investigation into its potential Nrf2-activating properties is a logical avenue for future research.

Anticancer Potential and Cytotoxicity Studies

The evaluation of novel compounds for their ability to selectively target and eliminate cancer cells is a cornerstone of oncological research. Analogs of this compound have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.

One notable analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant anti-tumor activity. nih.gov It was identified as a microtubule targeting agent that induces cell death through mitotic arrest. In vitro studies revealed that MBIC exhibits differential toxicity, being more potent against the non-aggressive breast cancer cell line MCF-7 than the aggressive, p53-mutated MDA-MB-231 cell line. nih.gov Crucially, it showed substantially lower toxicity towards normal fibroblast cells, indicating a degree of selectivity for cancer cells. In a xenograft mouse model using MDA-MB-231 cells, administration of MBIC led to a significant reduction in tumor volume (79.7%) compared to the untreated group, without signs of severe toxicity. nih.gov

CompoundCell LineCell TypeIC₅₀ (μM)
MBICMCF-7Breast Cancer (Non-aggressive)0.73 ± 0.0
MBICMDA-MB-231Breast Cancer (Aggressive)20.4 ± 0.2
MBICL-cellsNormal Fibroblast59.6 ± 2.5

Another related compound, methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL), has been studied as an iron chelator with antiproliferative activity. nih.gov Iron is essential for cell proliferation, and its deprivation can halt the cell cycle. In vitro testing against L1210 and P388 murine leukemia cell lines, MTL displayed substantially greater antiproliferative activity than the established agent hydroxyurea (B1673989). nih.gov The IC₅₀ values were low enough to suggest potential for further development as an antineoplastic agent. MTL was also shown to induce a more complete block at the G1/S boundary of the cell cycle than hydroxyurea at equimolar concentrations. nih.gov

CompoundCell LineIC₅₀ (μM)
MTLL1210 Murine Leukemia≤ 20
MTLP388 Murine Leukemia≤ 20
HydroxyureaL1210 Murine Leukemia> 20
HydroxyureaP388 Murine Leukemia> 20

Antimicrobial and Antifungal Evaluations

The rise of drug-resistant pathogens necessitates a continuous search for new antimicrobial and antifungal agents with novel mechanisms of action. The structural framework of this compound is present in various analogs that have been evaluated for these properties.

Antimicrobial Activity

Research has shown that metal complexes of Schiff base ligands derived from related structures possess noteworthy antibacterial properties. For instance, a Schiff base ligand, 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide, when complexed with transition metals like copper(II), exhibited remarkable activity against Gram-positive bacteria and fungi, with a minimum inhibitory concentration (MIC) value of 8 μg/mL, which was superior to the positive controls used in the study. nih.gov The chelation of the metal ion is believed to enhance the biological activity of the organic ligand. nih.gov Furthermore, studies on biphenyl (B1667301) derivatives have identified compounds with potent activity against prevalent antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 μg/mL. mdpi.com

Antifungal Activity

In the realm of antifungal research, analogs bearing the 2-fluoro-4-hydroxyphenyl moiety have shown promise. One study found that a benzofuran (B130515) derivative containing this substitution pattern exhibited inhibitory activity against the plant pathogenic fungus Fusarium oxysporum, with a half-maximal inhibitory concentration (IC₅₀) of 0.42 mM. nih.gov While many related compounds were inactive, this result suggests that the specific substitution is key for conferring activity. nih.gov Broader studies on other classes of compounds have also highlighted the potential of this chemical group. For example, certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were found to be active specifically against dermatophytes, with MIC values in the range of 32-65 μg/mL. researchgate.net Other research into synthetic analogs of the natural product phloeodictine identified several compounds with potent, fungicidal activity against a range of clinically important pathogens, including Cryptococcus neoformans and various Candida species, with MICs in the low micromolar range (0.88-10 μM). nih.gov

Compound TypeTarget OrganismActivity MetricResult
Copper(II) Complex of a Schiff Base AnalogGram-positive bacteria & fungiMIC8 μg/mL
Biphenyl Analog (6i)MRSAMIC3.13 μg/mL
Benzofuran Analog (10b)Fusarium oxysporumIC₅₀0.42 mM
Tetrahydroquinoline Analog (6g)DermatophytesMIC32-65 μg/mL
Phloeodictine Analog (24)Cryptococcus neoformansMIC1.0 μM

Investigation of Serotonin (B10506) Receptor Interactions

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system in the central nervous system, and its receptors are targets for a vast number of therapeutic agents, particularly for treating psychiatric disorders like depression, anxiety, and schizophrenia. nih.gov The serotonin 2A receptor (5-HT₂ₐR) is of particular interest, as it is implicated in cognition, mood, and perception, and is the primary target of serotonergic hallucinogens. nih.govnih.gov

The development of ligands that can selectively interact with specific serotonin receptor subtypes is a major goal in medicinal chemistry. These interactions can range from agonism (receptor activation) to antagonism (receptor blockade). While the field is highly active, specific investigations into the direct binding or functional modulation of serotonin receptors by this compound or its immediate analogs are not widely reported in the peer-reviewed scientific literature. The structural features of this compound, particularly the substituted phenol (B47542) ring, are common in various pharmacologically active molecules, suggesting that such interactions are plausible and may warrant future investigation to explore its potential neuropharmacological profile.

Mechanism of Action Studies

Inhibition of Inflammatory Cytokines

A primary mechanism through which anti-inflammatory compounds exert their effects is by inhibiting the production of pro-inflammatory cytokines. These signaling proteins, such as interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α), are produced by immune cells and orchestrate the inflammatory response. nih.gov Overproduction of these cytokines is a hallmark of many chronic inflammatory diseases.

Studies on the analog Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) have provided direct evidence of potent cytokine inhibition. In experiments using both LPS-stimulated THP-1 cells and primary human peripheral blood mononuclear cells (PBMCs), MHPAP was found to significantly inhibit the production of IL-6, IL-1β, IL-8, and TNF-α. nih.govnih.gov The inhibition was dose-dependent and highly effective, with IC₅₀ values in the sub-micromolar to low micromolar range in PBMCs, demonstrating potent activity in primary human immune cells. nih.gov

This inhibition of cytokine production is a direct downstream consequence of the compound's effect on the NF-κB pathway, as discussed in section 4.2.3. By preventing the activation of the NF-κB p65 subunit, MHPAP effectively blocks the transcription of the genes that code for these key inflammatory cytokines. nih.govnih.gov This provides a clear and potent mechanism of action for the anti-inflammatory effects observed with this class of compounds.

IC₅₀ Values of MHPAP for Cytokine Inhibition in LPS-Stimulated Human PBMCs nih.gov
CytokineIC₅₀ (μM)
Interleukin-6 (IL-6)0.85
Interleukin-1β (IL-1β)0.87
Tumor Necrosis Factor-α (TNF-α)1.22
Interleukin-8 (IL-8)1.58

Interactions with Protein Targets and Binding Mechanisms

Direct studies identifying specific protein targets and elucidating the binding mechanisms of this compound are not readily found in scientific literature. However, the chemical structure, a substituted hydroxyphenylacetic acid derivative, suggests potential interactions with various biological targets. Phenolic compounds are known to interact with proteins through hydrogen bonding and hydrophobic interactions. The fluorine atom can further influence binding affinity and selectivity. For instance, fluorination of phenolic compounds has been shown to increase their hydrogen bond donor ability, potentially strengthening interactions with protein residues.

Research on analogous, non-fluorinated hydroxyphenylacetic acids has shown their interaction with specific enzymes. For example, 4-hydroxyphenylacetic acid is a substrate for enzymes like 4-hydroxyphenylacetate (B1229458) 1-monooxygenase and p-hydroxyphenylacetate 3-hydroxylase, which are involved in its metabolism, particularly in microorganisms. The binding at the active site of these enzymes involves recognition of the hydroxyphenyl moiety. The introduction of a fluorine atom, as in this compound, could alter such interactions, potentially leading to inhibition or modified substrate activity. However, without specific studies, these remain theoretical considerations.

A metabolite of Bisphenol A (BPA), 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), which shares a hydroxyphenyl group, has been shown to have potent estrogenic activity and can interact with kinases such as ERK and Akt, which are involved in cellular signaling related to apoptosis. wikipedia.org While MBP is a more complex molecule, this highlights the potential for hydroxyphenyl structures to interact with important protein targets.

Cellular Permeability and Transport Mechanisms

Specific data on the cellular permeability and transport mechanisms of this compound is not available. Generally, the ability of a small molecule to cross cell membranes is influenced by its physicochemical properties, such as lipophilicity, size, and charge. The presence of a fluorine atom can increase the lipophilicity of a molecule, which may enhance its ability to permeate cell membranes through passive diffusion.

Metabolic Studies and Biotransformation

There is a lack of specific metabolic studies on this compound. However, general principles of xenobiotic metabolism can offer predictions about its potential biotransformation pathways. The ester group is susceptible to hydrolysis by esterases, which would yield 2-(2-fluoro-4-hydroxyphenyl)acetic acid.

The aromatic ring is a potential site for metabolism by cytochrome P450 (CYP) enzymes. Fluorinated aromatic compounds are generally more resistant to metabolic oxidation than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond. annualreviews.orgtandfonline.com However, metabolic defluorination catalyzed by CYP enzymes can occur. annualreviews.org This process can lead to the formation of hydroxylated metabolites.

Furthermore, the phenolic hydroxyl group can undergo conjugation reactions, such as glucuronidation or sulfation, which are common phase II metabolic pathways that increase water solubility and facilitate excretion. The fluorine atom's position on the aromatic ring can influence the rate and site of these metabolic transformations. For instance, a fluorine atom ortho to a phenolic group has been shown in some studies to increase the reactivity of the hydroxyl group in methylation and glucuronidation reactions. tandfonline.com

It is important to note that the metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites. nih.gov Therefore, a thorough investigation of the biotransformation of this compound would be necessary to fully understand its metabolic fate and potential for toxicity.

Derivatives and Analogs of Methyl 2 2 Fluoro 4 Hydroxyphenyl Acetate: Advanced Research

Synthesis and Characterization of Substituted Analogs

The modification of the Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate backbone has led to the creation of novel compounds with unique characteristics. The primary strategies involve reactions targeting the ester and phenolic hydroxyl groups, as well as the use of related precursors sharing the 2-fluoro-4-hydroxyphenyl moiety to build more complex heterocyclic systems. Standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for confirming the structures of these newly synthesized molecules.

The synthesis of amide derivatives is a common strategy to explore new chemical entities. These compounds are typically prepared from N-phenyl anthranilic acid and its derivatives, which serve as foundational structures for various therapeutic agents. ijarse.com A general approach involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with a suitable amine. google.com For derivatives of this compound, this would first involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. This acid can then be activated, for instance with thionyl chloride, and subsequently reacted with various fluorinated anilines to yield a series of amide derivatives.

The characterization of these amides relies on spectroscopic methods. In ¹H NMR spectra, the appearance of a singlet for the amide proton (N-H) is a key indicator of successful synthesis. mdpi.com IR spectroscopy provides further confirmation, with characteristic absorption bands for N-H stretching and C=O (amide) stretching. researchgate.net

Table 1: Synthesis and Characterization of Amide Derivatives

Derivative Class General Synthetic Method Key Characterization Data

Coumarins, or benzo-2-pyrone derivatives, are a significant family of compounds synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. nih.govresearchgate.net The synthesis of coumarin (B35378) derivatives related to this compound can be achieved by utilizing the inherent phenolic structure. For example, the Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. In this context, 4-substituted resorcinol (B1680541) precursors, which are structurally related to the 2-fluoro-4-hydroxyphenyl moiety, can react with ketoesters to form the coumarin ring system. jsynthchem.com

The structures of the resulting coumarins are confirmed by spectral analysis. The formation of the lactone ring is indicated by a characteristic C=O stretching frequency in the IR spectrum. researchgate.net ¹H NMR spectra are used to confirm the specific substitution patterns on the aromatic ring.

Table 2: Synthesis and Characterization of Coumarin Derivatives

Derivative Class General Synthetic Method Key Characterization Data

Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors in the synthesis of many flavonoids and other heterocyclic compounds. rjpbcs.com They are typically synthesized via the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an appropriate aromatic ketone and an aromatic aldehyde. scialert.netrasayanjournal.co.in To generate chalcone (B49325) derivatives featuring the fluorinated phenyl moiety, a precursor like 4'-fluoro-2'-hydroxyacetophenone (B74785) can be condensed with various substituted benzaldehydes. nih.gov This reaction creates the characteristic α,β-unsaturated ketone system of the chalcone framework.

The purity and structure of the synthesized chalcones are monitored and confirmed using standard techniques. Thin-layer chromatography (TLC) is often used to track the reaction's progress. scialert.net Successful synthesis is confirmed by IR spectroscopy, which shows a peak for the C=O group, and mass spectrometry, which confirms the molecular weight. rjpbcs.com

Table 3: Synthesis and Characterization of Chalcone Derivatives

Derivative Class General Synthetic Method Key Characterization Data

The synthesis of fused pyrimidine (B1678525) systems, such as pyridopyrimidines, often starts from aminopyridine precursors. While direct synthesis from this compound is complex, related fluorinated precursors can be used to construct these heterocyclic systems. For instance, fluorinated pyrimidines can be synthesized under mild conditions through the cyclocondensation of a fluoroenolate salt with amidines. nih.gov The synthesis of furopyrimidines, a related class, can be achieved by reacting 2-aminofuran-3-carbonitrile (B147697) derivatives with reagents like formamide. researchgate.net These methodologies suggest that a suitably functionalized pyridine (B92270) containing the 2-fluoro-4-hydroxyphenyl moiety could undergo cyclization reactions with appropriate reagents to form the desired pyridopyrimidine core.

Characterization would involve advanced NMR techniques to elucidate the structure of the fused heterocyclic ring system and confirm the position of the fluorinated phenyl substituent.

Table 4: Synthesis and Characterization of Pyridopyrimidine Derivatives

Derivative Class General Synthetic Method Key Characterization Data

Pharmacological Comparison of Analogs

The structural diversity of the synthesized analogs allows for a comparative study of their pharmacological properties. Different functional groups and heterocyclic rings can significantly influence the biological activity of the parent molecule.

Derivatives of fluorinated phenyl compounds have been evaluated for a range of biological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial effects. nih.govscielo.org.za Chalcone derivatives, for example, have shown notable antioxidant and anti-inflammatory properties. nih.gov Amide derivatives synthesized from N-phenyl anthranilic acid have been investigated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. ijarse.com

The efficacy of these compounds is closely linked to their structure. For instance, certain ester derivatives are designed as prodrugs; they are absorbed and then metabolized by plasma esterases into their active acid and alcohol components, which then exert their therapeutic action. google.com Comparative studies have shown that even small changes in substitution on the phenyl rings can lead to significant differences in biological activity. The introduction of fluorine, in particular, can alter the molecule's physicochemical properties, potentially enhancing its efficacy and selectivity.

Table 5: Comparative Pharmacological Activities of Analogs

Derivative Class Investigated Pharmacological Activities
Amide Derivatives Antimicrobial (antibacterial). ijarse.com
Coumarin Derivatives Antifungal, antibacterial, anti-inflammatory, antioxidant, anticoagulant. scielo.org.za
Chalcone Derivatives Antioxidant, anti-inflammatory, analgesic. nih.gov

Selectivity and Specificity Profiling

The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity and specificity towards its intended biological target. For derivatives of this compound, research efforts are centered on elucidating their interaction with a range of molecular targets to minimize off-target effects.

A common approach involves screening these compounds against a panel of related enzymes or receptors. For instance, if the primary target is a specific enzyme, derivatives are tested against other isoforms of that enzyme or other enzymes within the same family. This is crucial for identifying compounds that exhibit a high degree of selectivity, thereby reducing the potential for unwanted side effects.

Bioisosteric replacement is a key strategy in modifying the selectivity of these derivatives. nih.govnih.gov By substituting certain functional groups with others that have similar physical or chemical properties, researchers can fine-tune the compound's interaction with its target. For example, the fluorine atom in the parent compound already represents a strategic bioisosteric replacement for a hydrogen atom, which can influence factors like metabolic stability and binding affinity. nih.gov Further modifications to the phenyl ring and the acetate (B1210297) moiety can lead to derivatives with significantly altered selectivity profiles.

Detailed Research Findings:

While specific data on the selectivity of this compound derivatives is not extensively published, we can extrapolate from studies on analogous phenylacetic acid derivatives. For example, a study on a series of phenylacetic acid analogs designed as cyclooxygenase (COX) inhibitors demonstrated how subtle structural modifications could shift selectivity between COX-1 and COX-2 enzymes.

To illustrate this, a hypothetical selectivity profile for a series of this compound derivatives is presented below. This data is based on the principles of structure-activity relationships and selectivity profiling.

CompoundModificationTarget A IC50 (nM)Target B IC50 (nM)Selectivity Index (B/A)
Derivative 1-5050010
Derivative 2Addition of a methyl group45150033
Derivative 3Replacement of fluorine with chlorine756008
Derivative 4Ester to amide conversion1203002.5

Prodrug Strategies and Targeted Delivery Systems

To overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity, researchers are increasingly turning to prodrug strategies and targeted delivery systems for derivatives of this compound. nih.govnih.gov

Prodrug Strategies:

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For phenolic compounds like the derivatives of this compound, the hydroxyl group is a prime site for modification to create prodrugs. nih.govscite.airesearchgate.net Esterification of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. nih.gov Once inside the body, esterases can cleave the ester bond, releasing the active drug.

Another approach involves creating phosphate (B84403) or carbamate (B1207046) prodrugs. Phosphate esters can significantly increase the water solubility of a compound, making it suitable for parenteral administration. researchgate.net These are then cleaved by alkaline phosphatases in the body to release the parent drug. Carbamate prodrugs offer another way to mask the phenolic hydroxyl group, with their stability and cleavage rates tunable through chemical modification. nih.gov

Targeted Delivery Systems:

Beyond prodrug strategies, targeted delivery systems aim to concentrate the therapeutic agent at the site of action, further reducing systemic exposure and associated side effects. For small molecule anti-inflammatory drugs, which is a potential application for derivatives of this compound, various nanocarrier systems are being explored. nih.govnih.govmdpi.com

Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate drugs and deliver them to specific tissues. By modifying the surface of the liposomes with targeting ligands such as antibodies or peptides, they can be directed to cells that overexpress the corresponding receptors.

Polymeric nanoparticles are another promising delivery vehicle. These can be engineered to release their drug payload in response to specific stimuli in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com This "smart" release mechanism can enhance the therapeutic efficacy while minimizing harm to healthy tissues.

Hypothetical Prodrug Release Profile:

The following table illustrates a hypothetical in vitro release profile of an active derivative from two different prodrug formulations in simulated physiological conditions.

Time (hours)Prodrug A (Ester) % ReleaseProdrug B (Phosphate) % Release
1155
23512
46025
88550
129575
249998

Advanced Research Applications and Future Directions

Radiolabeling for Imaging Studies (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of physiological and metabolic processes in vivo. nih.govmoravek.com The utility of PET relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. moravek.com The structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate makes it a viable candidate for radiolabeling, particularly with isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The phenolic hydroxyl group on the molecule's framework is a key site for radiolabeling. One established method is O-[¹¹C]methylation using [¹¹C]CH₃I (methyl iodide), a common and efficient way to introduce the Carbon-11 isotope. nih.gov This process would convert the hydroxyl group into a [¹¹C]methoxy group, yielding a PET tracer. nih.gov Such a strategy has been successfully employed for other phenolic precursors to create imaging ligands for targets within the central nervous system. nih.gov The relatively short half-life of ¹¹C (approximately 20.4 minutes) is suitable for studying rapid biological processes. nih.gov

Alternatively, the molecule could be a precursor for labeling with Fluorine-18, the most widely used radionuclide for PET due to its optimal half-life (approximately 109.7 minutes) and low positron energy, which allows for high-resolution images. mdpi.comradiologykey.com While the existing fluorine atom is non-radioactive, synthetic precursors could be designed to allow for the introduction of ¹⁸F. An emerging area of research involves using ¹⁸F as a tracer atom in PET imaging, highlighting its importance in diagnostic drug development. mdpi.com The development of an ¹⁸F-labeled version of this molecule or its derivatives could enable longer imaging studies, which is advantageous for tracking slower biological phenomena or for distribution to facilities without an on-site cyclotron. mdpi.com

Table 1: Potential Radiolabeling Strategies for this compound

IsotopeLabeling MethodPrecursor Functional GroupPotential Application
Carbon-11 (¹¹C)O-[¹¹C]methylation with [¹¹C]CH₃IPhenolic Hydroxyl (-OH)Imaging of rapid biological processes
Fluorine-18 (¹⁸F)Nucleophilic SubstitutionDesigned precursor with a leaving groupLonger-duration imaging studies

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are recognized as important scaffolds in medicinal chemistry, with various compounds from this class showing efficacy in a range of medical treatments. nih.govinventivapharma.comnih.gov The structure of this compound incorporates features that are highly valuable in drug design. The fluorine atom, for instance, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. mdpi.comresearchgate.netnih.gov

In drug discovery, a "lead compound" is a molecule with promising biological activity that serves as the starting point for optimization. This compound can be considered a versatile scaffold for lead optimization. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

Key structural modification sites include:

The Phenyl Ring: Additional substituents could be introduced to probe interactions with biological targets.

The Fluoro Group: Its position can be altered to fine-tune electronic properties and binding interactions.

The Hydroxyl Group: This group can be converted into ethers or other functional groups to modify solubility and hydrogen-bonding capacity.

The Methyl Acetate (B1210297) Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides to alter the molecule's physicochemical properties and interaction with target proteins.

For example, studies on other phenylacetic acid derivatives have shown that modifications can lead to potent agents such as aldose reductase inhibitors or hPPAR agonists. nih.govnih.gov

Once an optimized lead compound is identified, it enters preclinical development, a stage that involves extensive in vitro and in vivo testing to assess its safety and efficacy before human trials. For a derivative of this compound, key considerations would include evaluating its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Pharmacokinetic studies would assess how the compound is processed by the body. For instance, research on ornithine phenylacetate (B1230308) has involved detailed analysis of the pharmacokinetics of phenylacetic acid and its metabolites. nih.gov Such studies are crucial to understanding the compound's behavior and potential for adverse effects. nih.gov In vitro studies using cell cultures and in vivo studies in animal models would be necessary to establish proof-of-concept for a specific therapeutic indication and to identify any potential toxicities. mdpi.com

Environmental and Green Chemistry Aspects of Synthesis

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives presents an opportunity to apply these principles.

Traditional methods for synthesizing phenylacetic acids can involve harsh reagents and generate significant waste. erowid.org Green chemistry approaches could include:

Biocatalysis: Using enzymes, such as arylacetonitrilases, to catalyze the synthesis of phenylacetic acid derivatives, which can offer high specificity and enantioselectivity under mild conditions. researchgate.net

Catalytic Methods: Employing modern catalytic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), can provide efficient routes to substituted phenylacetic acids. inventivapharma.com

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. Research into the synthesis of related compounds has explored methods like ozonolysis of allylbenzenes as a greener pathway to phenylacetic acid derivatives. researchgate.net

The adoption of such green methodologies can significantly reduce the environmental footprint associated with the production of these valuable chemical intermediates.

Table 2: Green Chemistry Considerations for Synthesis

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
CatalysisUse of enzymes or metal catalystsIncreased reaction efficiency, reduced waste
Use of Renewable FeedstocksStarting from bio-based materialsReduced reliance on petrochemicals
Safer Solvents & AuxiliariesReplacing hazardous solvents with water or bio-solventsImproved safety and reduced environmental pollution
Atom EconomyDesigning synthetic routes where the maximum number of atoms from the reactants are incorporated into the final productMinimization of waste

Emerging Research Areas and Unexplored Potential

The future for fluorinated compounds like this compound is promising, with several emerging areas of research. numberanalytics.comresearchgate.net The strategic incorporation of fluorine continues to be a powerful tool in drug discovery. researchgate.net

Future research directions could include:

Novel Therapeutics: The fluorinated phenylacetate scaffold could be explored for new therapeutic applications in areas such as oncology, infectious diseases, and neurological disorders, where fluorinated drugs have shown significant promise. numberanalytics.com

Targeted Drug Delivery: Derivatives could be designed as part of targeted drug delivery systems, where the molecule acts as a building block for more complex therapeutics that are delivered specifically to diseased cells or tissues.

Advanced Materials: The unique electronic properties conferred by the fluorine atom could make this compound and its derivatives interesting for applications in materials science.

AI-Driven Discovery: The use of artificial intelligence and machine learning in drug discovery could accelerate the identification of new therapeutic uses for this scaffold by predicting its interaction with a vast array of biological targets. researchgate.net

The full potential of this compound remains largely untapped. Its combination of a fluorinated core, reactive handles for chemical modification, and suitability for radiolabeling makes it a highly valuable platform for future scientific exploration and innovation.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a fluorinated aromatic compound belonging to the phenylacetate (B1230308) ester family. Research findings related to this specific molecule are primarily centered on its identity as a synthetic intermediate and a commercially available chemical reagent. Its molecular structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a valuable building block in organic synthesis for creating more complex molecules.

The compound is well-characterized by its fundamental chemical properties. It is a solid with a molecular formula of C₉H₉FO₃ and a molecular weight of approximately 184.17 g/mol . cymitquimica.com Its primary documented role is as a precursor or intermediate. For example, the corresponding carboxylic acid, (2-fluoro-4-hydroxyphenyl)acetic acid, serves as a starting material for the synthesis of various chemical structures. chemsrc.com While direct studies on the applications of this compound are not extensively published, its structure is analogous to intermediates used in the synthesis of bioactive molecules and complex organic frameworks. The presence of the fluoro and hydroxyl groups provides reactive sites for further chemical modifications, a key finding for its utility in synthetic chemistry.

Table 1: Chemical Identification of this compound This table is interactive. You can sort and filter the data.

Identifier Value
CAS Number 91361-59-0
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
Synonyms Benzeneacetic acid, 2-fluoro-4-hydroxy-, methyl ester; (2-Fluoro-4-hydroxy-phenyl)-acetic acid methyl ester

Unanswered Questions and Research Gaps

Despite its availability and potential as a synthetic tool, there is a significant lack of published research on the intrinsic properties and potential applications of this compound itself. The primary research gap is the absence of studies investigating its biological activity. There is no readily available data on its pharmacological, toxicological, or metabolic profile.

Furthermore, while its role as a synthetic intermediate is established, the full scope of its synthetic utility remains unexplored in public literature. Specific reaction pathways where this compound offers unique advantages over similar reagents have not been systematically documented. There is also a lack of comprehensive reports on its spectroscopic characterization (e.g., detailed NMR, IR, Mass Spectrometry analysis) in peer-reviewed journals, with most data residing in supplier catalogs. The potential for this molecule to act as a precursor for novel materials, agrochemicals, or pharmaceuticals is largely hypothetical and represents a major gap in the current body of knowledge.

Recommendations for Future Research Directions and Collaborative Opportunities

To address the existing knowledge gaps, several research avenues are recommended. A primary focus should be on screening this compound for various biological activities. This could involve broad-spectrum assays to test for potential antimicrobial, antifungal, anti-inflammatory, or anticancer properties. Such foundational research could uncover previously unknown potential for this molecule.

Further research should explore its synthetic applications systematically. This would involve using the compound as a key intermediate in the synthesis of novel heterocyclic compounds or other complex organic molecules that are of interest in medicinal chemistry. For instance, its structure could be a valuable starting point for developing new classes of enzyme inhibitors or receptor modulators.

Collaborative opportunities exist between synthetic organic chemists and pharmacologists. Synthetic chemists could create a library of derivatives from this compound, which could then be evaluated by pharmacologists for biological activity. Additionally, collaborations with computational chemists could help predict potential biological targets and guide synthetic efforts. Publishing detailed analytical and spectroscopic data would also be invaluable to the wider scientific community, providing a robust reference for future studies. Investigating its metabolic fate in in-vitro and in-vivo systems would provide critical data for any potential future development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification or hydroxyl deprotection. Key steps include:

  • Esterification : Reacting 2-(2-fluoro-4-hydroxyphenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) .
  • Hydroxyl Deprotection : For precursors like 2-fluoro-4-methoxyphenyl derivatives, boron tribromide (BBr₃) in dichloromethane selectively cleaves methyl ethers to yield phenolic groups .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization (EtOH/H₂O) ensures high purity .

Q. Optimization Strategies :

  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of BBr₃ (1.1–1.3 eq.) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Coupling constants (e.g., J = 8.4 Hz) resolve ortho/meta fluorine effects .
    • ¹⁹F NMR : Distinct signals for fluorine at δ -116 ppm (aromatic F) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.9895) .
  • FTIR : Detect ester carbonyl (C=O stretch at ~1730 cm⁻¹) and phenolic OH (broad peak ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for fluorinated aromatic esters?

Contradictions often arise from dynamic effects or solvent interactions. Strategies include:

  • Variable Temperature NMR : Resolve overlapping peaks caused by rotational isomerism .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-shift artifacts.
  • 2D NMR (COSY, HSQC) : Assign ambiguous signals via correlation spectroscopy .
  • Crystallography : Validate structure with single-crystal X-ray diffraction (e.g., C–C bond lengths ~1.48 Å) .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Fluorination improves metabolic stability and target binding. Approaches include:

  • Pro-Drug Design : Modify the ester group to improve membrane permeability (e.g., ethyl ester analogs) .
  • Structural Analogs : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance receptor affinity .
  • In Vitro Assays : Test cytochrome P450 stability and plasma protein binding using LC-MS/MS .

Q. How do computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Optimize geometry and predict reaction pathways (e.g., Fukui indices for electrophilic attack) .
  • 3D-QSAR : Correlate substituent effects (e.g., fluorine position) with biological activity .
  • Molecular Docking : Simulate interactions with enzymes (e.g., binding free energies < -8 kcal/mol) .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .
  • Reactive Distillation : Optimize temperature (60–80°C) and pressure (1–3 atm) for continuous esterification .
  • Crystallization Monitoring : Track enantiomeric excess (ee) via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.